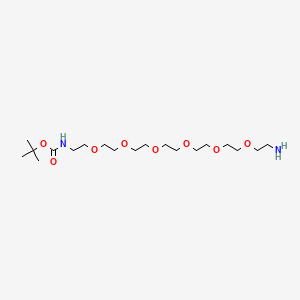

t-Boc-N-酰胺基-PEG6-胺

描述

T-Boc-N-amido-PEG6-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

T-Boc-N-amido-PEG6-Amine is a heterobifunctional polyethyleneglycol (PEG) derivative used in the preparation of intramolecular linking agents .Molecular Structure Analysis

The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 .Chemical Reactions Analysis

The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 . It should be stored at -20°C .科学研究应用

PEGylation Agent

t-Boc-N-amido-PEG6-Amine is a PEG linker containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a useful agent for PEGylation, a process that attaches polyethylene glycol (PEG) to molecules and surfaces, improving their solubility and stability.

Bioconjugation

The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it a valuable tool in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, usually a protein or peptide and a probe or label.

Drug Delivery

The Boc group can be deprotected under mild acidic conditions to form the free amine . This property can be exploited in drug delivery systems, where the drug is released in specific areas of the body by changing the pH.

Antibody-Drug Conjugates

t-Boc-N-amido-PEG6-Amine can be synthetically incorporated into antibody-drug conjugates . These are antibodies linked to biologically active drugs through chemical linkers. They are designed to target specific cells, reducing the side effects of traditional systemic treatments.

Proteolysis-Targeting Chimeras (PROTACs)

The compound can also be used in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation. They represent a new therapeutic strategy to degrade disease-causing proteins.

Crosslinker

t-Boc-N-amido-PEG6-Amine is a crosslinker with a t-Boc protected amine on one end and a carboxylic acid on the other end . Crosslinkers are used in various fields, including materials science, protein structure analysis, and drug delivery system development.

Building Block for Synthesis

t-Boc-N-amido-PEG6-Amine can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Solubility Enhancer

The hydrophilic PEG spacer in t-Boc-N-amido-PEG6-Amine increases solubility in aqueous media . This makes it useful in various applications where increasing the solubility of a compound is desired, such as in pharmaceutical formulations.

作用机制

安全和危害

Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink or smoke . Keep containers securely sealed when not in use .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSRAUNKYCBBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694781 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1091627-77-8 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

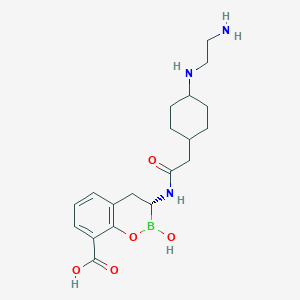

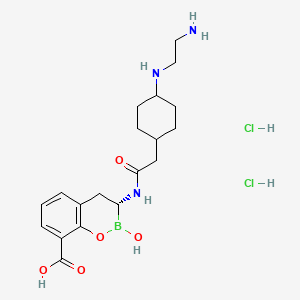

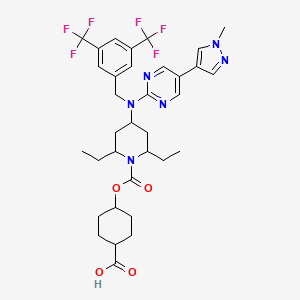

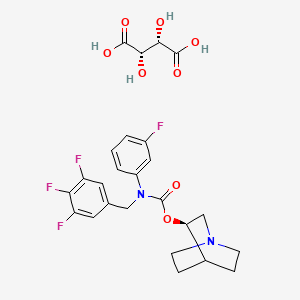

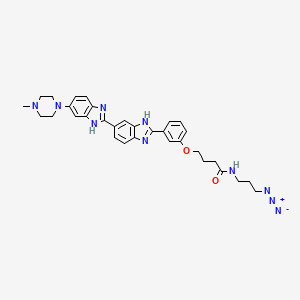

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)